molecular formula C15H20N2O B7925441 2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol

2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol

Cat. No.: B7925441
M. Wt: 244.33 g/mol
InChI Key: RILPRCNHSYKDIO-UHFFFAOYSA-N
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Description

2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol is an ethanolamine derivative featuring an isoquinoline moiety linked via a methylene bridge to an isopropylamino-ethanol backbone. The compound is listed as discontinued in commercial catalogs, indicating restricted availability for research purposes .

Molecular Formula: Estimated as C₁₅H₂₁N₂O based on nomenclature (isoquinolin-1-ylmethyl: C₁₀H₈N; isopropyl: C₃H₇; ethanolamine: C₂H₇NO). Key Features:

  • Isoquinoline group: Enhances aromatic π-π stacking interactions.
  • Ethanolamine backbone: Improves solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[isoquinolin-1-ylmethyl(propan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-12(2)17(9-10-18)11-15-14-6-4-3-5-13(14)7-8-16-15/h3-8,12,18H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPRCNHSYKDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol typically involves multi-step organic reactions. One common method starts with the isoquinoline ring, which undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanolamine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like halides, amines, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in the context of neurological disorders, it may interact with neurotransmitter receptors, influencing signal transmission in the brain.

Comparison with Similar Compounds

Notes

Commercial Availability: The target compound is discontinued, limiting experimental access . Analogs like 2-(Diisopropylamino)ethanol remain widely available for research .

Data Gaps : Pharmacokinetic and toxicity profiles for the target compound are unverified. Further studies are needed to evaluate its biological relevance.

Structural Optimization: Modifying the isoquinoline moiety (e.g., introducing electron-withdrawing groups) could enhance binding affinity or solubility.

Biological Activity

2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N2OC_{15}H_{20}N_{2}O. The compound features an isoquinoline moiety, which is known for its pharmacological relevance, particularly in neuropharmacology and as a scaffold for drug development.

Property Details
Molecular FormulaC15H20N2OC_{15}H_{20}N_{2}O
Molecular Weight248.34 g/mol
Functional GroupsIsopropyl, amino, ethanol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods ensure high purity and yield of the compound, enabling further biological studies.

Neuropharmacological Effects

The isoquinoline structure is associated with neuropharmacological effects, influencing neurotransmitter systems that regulate mood and cognitive functions. Preliminary studies suggest that this compound may modulate receptor activity involved in neurotransmission, which could be beneficial in treating mood disorders.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, affecting signal transduction pathways and metabolic regulation. This mechanism is crucial for understanding its potential therapeutic applications.

Case Studies

  • Antidepressant Potential : A study highlighted the antidepressant-like effects observed in related isoquinoline compounds when tested in animal models. These findings suggest that similar derivatives could exhibit beneficial effects on mood regulation.
  • Antimicrobial Efficacy : In a comparative study involving various heteroaryl derivatives, compounds structurally similar to this compound showed significant antibacterial properties against resistant strains such as E. coli and B. cereus.

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